molecular formula C11H8BrFO2 B13667652 8-Bromo-2-fluoro-6-methoxynaphthalen-1-ol

8-Bromo-2-fluoro-6-methoxynaphthalen-1-ol

Cat. No.: B13667652
M. Wt: 271.08 g/mol
InChI Key: IVJMXRLNJQJJFY-UHFFFAOYSA-N
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Description

8-Bromo-2-fluoro-6-methoxynaphthalen-1-ol: is an organic compound with the molecular formula C11H8BrFO2 It is a derivative of naphthalen-1-ol, featuring bromine, fluorine, and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-fluoro-6-methoxynaphthalen-1-ol typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-6-methoxynaphthalen-1-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.

    Oxidation Reactions: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the bromine or fluorine substituents under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Ketones or aldehydes derived from the oxidation of the hydroxyl group.

    Reduction Products: Dehalogenated derivatives or fully reduced naphthalenes.

Scientific Research Applications

Chemistry: 8-Bromo-2-fluoro-6-methoxynaphthalen-1-ol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its unique structure allows for the modification and optimization of pharmacological properties.

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 8-Bromo-2-fluoro-6-methoxynaphthalen-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and selectivity towards molecular targets. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

    2-Fluoro-6-methoxynaphthalen-1-ol: Lacks the bromine substituent, resulting in different reactivity and properties.

    8-Bromo-6-methoxynaphthalen-1-ol: Lacks the fluorine substituent, affecting its chemical behavior.

    8-Bromo-2-fluoronaphthalen-1-ol: Lacks the methoxy group, altering its solubility and reactivity.

Uniqueness: 8-Bromo-2-fluoro-6-methoxynaphthalen-1-ol is unique due to the combination of bromine, fluorine, and methoxy substituents on the naphthalen-1-ol core. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C11H8BrFO2

Molecular Weight

271.08 g/mol

IUPAC Name

8-bromo-2-fluoro-6-methoxynaphthalen-1-ol

InChI

InChI=1S/C11H8BrFO2/c1-15-7-4-6-2-3-9(13)11(14)10(6)8(12)5-7/h2-5,14H,1H3

InChI Key

IVJMXRLNJQJJFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC(=C2O)F)Br

Origin of Product

United States

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